2-(Benzyloxy)-5-nitropyridine
Overview
Description
2-(Benzyloxy)-5-nitropyridine is a compound of interest in various fields of chemistry due to its unique structural features and potential for applications in materials science and organic synthesis. Its structure is characterized by the presence of a nitro group and a benzyloxy substituent on a pyridine ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of related nitropyridine compounds involves strategic functionalization of the pyridine ring. For example, the synthesis of 2-aminopyridinium para-nitrobenzoate, a structurally related compound, was achieved by reacting 2-aminopyridine with para-nitro benzoic acid, showcasing the versatility of nitropyridines in forming novel optoelectronic crystals (Periyasamy et al., 2007). Such methodologies can be adapted for synthesizing 2-(Benzyloxy)-5-nitropyridine by incorporating the benzyloxy group into the reaction scheme.
Molecular Structure Analysis
The molecular structure of nitropyridines has been studied extensively. For instance, the structure of 3-benzyloxy-2-nitropyridine was investigated using X-ray crystallography, revealing that the nitro group is tilted out of the pyridine ring plane, which is mainly attributed to electron repulsions (Sun et al., 2012). This insight into the structural dynamics can be extended to understand the molecular geometry of 2-(Benzyloxy)-5-nitropyridine.
Chemical Reactions and Properties
Nitropyridines participate in various chemical reactions, including nucleophilic substitutions, which are influenced by the position of the nitro group. The kinetics of reactions involving 2-chloro-5-nitropyridines with nucleophiles like piperidine have been studied, highlighting the reactivity of nitropyridines in organic synthesis (Hamed, 1997). Such reactions are crucial for further functionalization of 2-(Benzyloxy)-5-nitropyridine.
Physical Properties Analysis
The physical properties of nitropyridines, such as melting points, solubility, and crystalline structure, are significantly affected by substituents on the pyridine ring. Analyzing related compounds provides insights into how structural variations influence these properties. Vibrational studies and quantum chemical calculations offer detailed information on the physical characteristics of nitro derivatives of aminopyridines (Bryndal et al., 2012), which can be correlated to the physical properties of 2-(Benzyloxy)-5-nitropyridine.
Chemical Properties Analysis
The chemical properties of 2-(Benzyloxy)-5-nitropyridine, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be deduced from studies on similar nitropyridine compounds. For example, the reactivity and potential pathways to 2,5-disubstituted pyridines through substitution reactions of 5-nitropyridine-2-sulfonic acid were explored, demonstrating the versatility of nitropyridines in synthetic chemistry (Bakke & Sletvold, 2003).
Scientific Research Applications
Molecular Structure Analysis
- Experimental and Theoretical Studies : The structure of compounds similar to 2-(Benzyloxy)-5-nitropyridine, such as 3-benzyloxy-2-nitropyridine, has been examined both experimentally and theoretically, revealing detailed molecular arrangements and electron-electron repulsions. This knowledge can be crucial for understanding the behavior of 2-(Benzyloxy)-5-nitropyridine in various applications (Sun et al., 2012).
Synthesis of Derivatives
- Synthesis of Uridine Derivatives : Derivatives of 5-nitro-2-pyridyl, a compound related to 2-(Benzyloxy)-5-nitropyridine, have been used in the synthesis of potential glycosyltransferases inhibitors. This showcases the compound's role in creating complex molecules with biological activity (Komor et al., 2012).
Optical Materials
- Nonlinear Optical Materials : Studies on azolyl-5-nitropyridines, related to 2-(Benzyloxy)-5-nitropyridine, have examined their UV-vis absorption properties and potential for nonlinear optical applications. This highlights the compound's relevance in the field of photonics and optoelectronics (Okazaki et al., 1994).
Molecular Electronics
- Molecular Electronic Devices : Related nitroamine compounds have been utilized in electronic devices, demonstrating negative differential resistance and high on-off ratios. This suggests potential applications of 2-(Benzyloxy)-5-nitropyridine in molecular electronics (Chen et al., 1999).
Nucleophilic Substitution Reactions
- Kinetics of Reactions with Piperidine and Morpholine : Research on the kinetics of reactions involving compounds like 2-chloro-5-nitropyridine, which shares structural similarities with 2-(Benzyloxy)-5-nitropyridine, contributes to understanding its reactivity and potential in synthetic chemistry (Hamed, 1997).
Synthesis of Anticoccidial Agents
- Synthesis and Activity of 5-Nitronicotinamide Analogues : Studies on 5-nitronicotinamide and its analogues, which are structurally related to 2-(Benzyloxy)-5-nitropyridine, have shown significant anticoccidial activity. This suggests potential pharmaceutical applications (Morisawa et al., 1977).
Nucleophilic Substitutions at the Pyridine Ring
- Reactions with Sulfonamides : The condensation of 2-chloro-5-nitropyridine with various sulfonamides illustrates the compound's potential in creating pharmacologically relevant molecules (El-Basil et al., 1969).
properties
IUPAC Name |
5-nitro-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSNUJNCJUGMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304284 | |
Record name | 2-benzyloxy-5-nitro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-nitropyridine | |
CAS RN |
75926-54-4 | |
Record name | NSC165277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyloxy-5-nitro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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